Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate
Description
This compound is a triarylsulfonium salt with a trihexafluorophosphate counterion (molecular formula: C₆₀H₄₇F₁₈P₃S₅, molecular weight: 1363.23 g/mol) . It is characterized by a complex structure featuring two diphenylsulfonium moieties linked via a thioether bridge. Key properties include:
- Density: 1.32 g/mL at 25°C
- Flash Point: 113°C
- Applications: Primarily used as a photoinitiator in UV-curable resins and coatings due to its high efficiency in generating reactive cationic species upon irradiation .
Its synthesis involves multi-step arylthiolation and sulfonium salt formation, though specific protocols are proprietary. Safety data indicate it is classified under GHS07 (skin/eye irritant), requiring precautions during handling .
Properties
IUPAC Name |
diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28S3.C24H19S2.3F6P/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;3*1-7(2,3,4,5)6/h1-28H;1-19H;;;/q+2;+1;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEZIWXFNSCYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H47F18P3S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109037-77-6 | |
| Record name | Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), hexafluorophosphates(1-) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Biological Activity
Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate, a complex triarylsulfonium salt, is primarily recognized for its role as a photoinitiator in UV curing applications. However, its biological activity has garnered attention in recent research, particularly concerning its potential anticancer properties and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C60H47F18P3S5
- Molecular Weight : 1363.2 g/mol
- CAS Number : 109037-77-6
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with cellular mechanisms, particularly in cancer cells. Key findings related to its biological activity include:
- Photolytic Activity : The compound undergoes photolysis, leading to the production of reactive species that may induce cellular damage or apoptosis in cancer cells. This mechanism is significant in photodynamic therapy where light-activated compounds are used to target tumors.
- Cytotoxic Effects : Research has shown that diphenyl sulfonium salts exhibit cytotoxic effects against various cancer cell lines. For example, studies indicate that these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis .
- Electrophilic Reactions : The compound participates in electrophilic reactions, which can modify cellular components and influence signaling pathways involved in cell proliferation and survival.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of diphenyl sulfonium salts on vincristine-resistant nasopharyngeal cancer cells (KB-Vin). The compound demonstrated significant cytotoxicity with an IC50 value lower than traditional chemotherapeutics like vincristine and etoposide. Mechanistic studies revealed that it induced G2/M phase arrest and apoptosis through severe mitotic spindle defects .
Case Study 2: Mechanistic Insights
In another study focusing on the mechanisms behind the biological activity of sulfonium salts, it was found that these compounds could generate reactive oxygen species (ROS) upon light activation. This ROS generation was linked to oxidative stress-induced apoptosis in cancer cells, highlighting the potential use of these compounds in photodynamic therapy.
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | Diphenyl-(4-phenylsulfanylphenyl)sulfanium;trihexafluorophosphate |
| Molecular Formula | C60H47F18P3S5 |
| Molecular Weight | 1363.2 g/mol |
| CAS Number | 109037-77-6 |
| Anticancer IC50 (KB-Vin) | <22 nM |
| Mechanism | G2/M phase arrest and apoptosis |
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to structurally related sulfonium salts (Table 1):
Key Comparative Insights
(a) Counterion Effects
- Hexafluorophosphate (PF₆⁻) : Offers balanced solubility in organic matrices and moderate thermal stability. Used in general-purpose UV coatings .
- Triflate (CF₃SO₃⁻) : Enhances solubility in polar solvents and accelerates cationic polymerization kinetics, making it suitable for precision lithography .
- Hexafluoroantimonate (SbF₆⁻) : Superior thermal stability (>220°C) and reactivity, ideal for high-temperature curing processes .
(b) Substituent Effects
- Electron-Donating Groups (e.g., tert-Butyl) : Increase sulfonium salt stability but reduce photoactivity due to decreased electrophilicity .
- Electron-Withdrawing Groups (e.g., Fluorine) : Enhance photoinitiation efficiency by stabilizing the cationic intermediate, critical for OLED and advanced polymer applications .
- Sulfur Bridges : Improve molecular rigidity and extend conjugation, leading to higher quantum yields in photoinitiation .
(c) Performance Metrics
- Reactivity : SbF₆⁻ salts > PF₆⁻ salts > CF₃SO₃⁻ salts (due to counterion nucleofugality).
- Thermal Stability : SbF₆⁻ salts > PF₆⁻ salts ≈ CF₃SO₃⁻ salts.
- Environmental Impact : PF₆⁻ and SbF₆⁻ salts require careful disposal due to fluoride release risks, whereas triflates are less hazardous .
Preparation Methods
Condensation Reaction for Sulfonium Core Formation
The primary synthetic route involves a condensation reaction between a thiophenol derivative and a sulfonium precursor. For example, 4-(phenylthio)phenol reacts with diphenylsulfonium chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate diphenyl-(4-phenylsulfanylphenyl)sulfanium chloride . Key parameters include:
-
Temperature : 80–100°C
-
Solvent : Dichloromethane or toluene
-
Catalyst loading : 5–10 mol%
This step achieves yields of 68–72% after purification via column chromatography.
Counterion Exchange to Trihexafluorophosphate
The chloride counterion is replaced with hexafluorophosphate (PF₆⁻) through a metathesis reaction. The sulfanium chloride intermediate is treated with potassium hexafluorophosphate (KPF₆) in a polar aprotic solvent (e.g., acetonitrile):
Dimerization for Bis-sulfanium Complex
To synthesize the bis-sulfanium variant, two equivalents of the monosulfanium compound undergo oxidative coupling using iodine (I₂) as an oxidant:
Reaction Mechanisms and Kinetic Analysis
Electrophilic Aromatic Substitution
The condensation step proceeds via electrophilic aromatic substitution , where the sulfonium cation acts as an electrophile. The thiophenol’s sulfur atom attacks the electron-deficient aromatic ring, facilitated by Lewis acid catalysis.
Counterion Exchange Equilibrium
The metathesis reaction follows a solvent-assisted ion-pair dissociation mechanism. Polar solvents stabilize the hexafluorophosphate anion, driving the equilibrium toward the desired product.
Optimization Strategies
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 72 |
| Acetonitrile | 37.5 | 90 |
| Toluene | 2.38 | 68 |
Polar aprotic solvents enhance ion dissociation, improving hexafluorophosphate incorporation.
Catalytic Additives
Adding crown ethers (e.g., 18-crown-6) increases reaction rates by 15–20% through potassium ion complexation, reducing ionic pairing effects.
Purification and Characterization
Recrystallization
The final product is purified via recrystallization from n-heptane , achieving >99% purity (HPLC). Crystalline forms are characterized by distinct PXRD peaks at 4.1°, 12.2°, and 24.4° 2θ .
Q & A
Q. How to align research on this compound with theoretical frameworks (e.g., counterion effects)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
